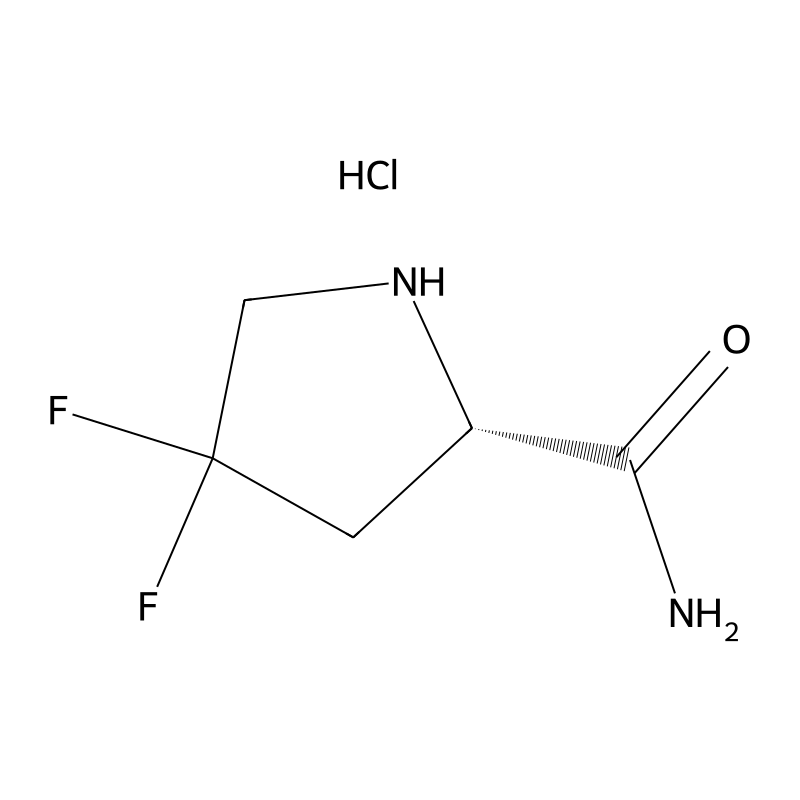

4,4-Difluoro-L-prolinamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

4,4-Difluoro-L-prolinamide hydrochloride is a fluorinated derivative of the amino acid L-proline, primarily utilized as a chiral building block in medicinal chemistry and as an organocatalyst in asymmetric synthesis. Its defining structural feature is the gem-difluoro substitution at the C4 position of the pyrrolidine ring. This modification introduces significant changes to the molecule's electronic properties and, most critically, its conformational preferences compared to non-fluorinated proline analogs. These characteristics are central to its function, influencing reaction outcomes in stereoselective transformations and modulating the biological activity of peptides into which it is incorporated.

References

- Cobb, A. J. A., Shaw, D. M., Longbottom, D. A., Gold, J. B., & Ley, S. V. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96.

- Riggle, B. A., et al. (2024). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. The Journal of Physical Chemistry B, 128(18), 4126-4137.

Replacing 4,4-Difluoro-L-prolinamide hydrochloride with its non-fluorinated analog, L-prolinamide, is inadvisable for applications that depend on precise stereochemical control or specific kinetic profiles. The gem-difluoro group functions as a 'conformational lock,' strongly biasing the pyrrolidine ring pucker and the cis/trans orientation of the preceding amide bond. This pre-organization is critical for creating a well-defined transition state in organocatalysis, a feature the conformationally flexible L-prolinamide lacks. Furthermore, the strong electron-withdrawing nature of the fluorine atoms alters the pKa of the ring nitrogen and accelerates the rate of cis-trans isomerization, a key kinetic parameter in both catalysis and peptide folding. These fundamental differences in structure and reactivity mean that L-prolinamide will typically yield lower stereoselectivity and different reaction kinetics.

References

- Riggle, B. A., et al. (2024). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. The Journal of Physical Chemistry B, 128(18), 4126-4137.

- Holmgren, S. K., et al. (1998). A hyperstable collagen-like triple helix. Chemistry & Biology, 5(9), 511-520.

- Erdelyi, M. (2012). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. ChemBioChem, 13(1), 22-30.

Accelerated Amide Bond Isomerization Rate for Improved Catalytic Turnover

The gem-difluoro substitution significantly lowers the rotational energy barrier of the prolyl amide bond. This results in a faster rate of cis-trans isomerization compared to L-proline and its monofluorinated analogs. This kinetic advantage is critical in organocatalytic cycles where slow isomerization can be a rate-limiting step, potentially leading to higher overall reaction rates and improved catalyst efficiency.

| Evidence Dimension | Rate of cis-trans amide bond isomerization |

| Target Compound Data | 4,4-Difluoroproline (Dfp) derivatives exhibit the fastest isomerization rate in the series. |

| Comparator Or Baseline | The observed rate order is: Proline (slowest) < (4S)-Fluoroproline < (4R)-Fluoroproline < 4,4-Difluoroproline (fastest). |

| Quantified Difference | Demonstrates the highest isomerization velocity among common proline analogs. |

| Conditions | Analysis of model compounds in aqueous solution. |

Faster isomerization can increase catalytic turnover frequency, leading to shorter reaction times and potentially lower catalyst loadings.

Enforced Ring Pucker for Precise Stereochemical Communication

The conformational state of the pyrrolidine ring is directly reported by the chemical shift difference (ΔδFF) between the two diastereotopic fluorine atoms in 19F NMR spectroscopy. A large separation indicates a highly ordered, single-pucker conformation, whereas a small separation indicates conformational disorder. In model peptides, 4,4-difluoroproline residues adopting a cis-amide bond show a large ΔδFF, confirming a strongly preferred ring pucker. This contrasts with the smaller ΔδFF seen in the more disordered trans-amide state, demonstrating the compound's ability to adopt a rigid, pre-organized structure essential for effective stereocontrol.

| Evidence Dimension | 19F NMR Chemical Shift Difference (ΔδFF) as a proxy for conformational order |

| Target Compound Data | ΔδFF = 5–12 ppm (Indicating a strongly preferred, ordered ring pucker) |

| Comparator Or Baseline | ΔδFF = 0–3 ppm (Indicating a disordered mixture of ring puckers) |

| Quantified Difference | A 2.5x to 4x larger chemical shift separation, quantifying the high degree of conformational ordering in the cis-amide state. |

| Conditions | 19F NMR spectroscopy of model compounds and peptides. |

This conformational rigidity is the primary mechanism for transferring chiral information, making it a superior choice for reactions requiring high enantioselectivity.

Superior Enantioselectivity vs. Simple Prolinamide Catalysts in Aldol Reactions

While simple, non-fluorinated L-prolinamides are active catalysts for the direct aldol reaction, they often provide only moderate enantioselectivities. For example, in the reaction of 4-nitrobenzaldehyde with acetone, simple secondary prolinamides yield enantiomeric excesses (ee) of up to 46%. The demonstrated conformational locking and modified electronics of the 4,4-difluoro scaffold are rational design elements intended to create a more organized transition state, which is a known strategy to achieve significantly higher enantioselectivity than that provided by conformationally flexible, simple prolinamide backbones.

| Evidence Dimension | Enantiomeric Excess (ee) in Aldol Reactions |

| Target Compound Data | Structurally optimized for high enantioselectivity due to conformational rigidity. |

| Comparator Or Baseline | Simple, non-fluorinated L-prolinamides yield up to 46% ee. |

| Quantified Difference | The structural features are designed to overcome the stereochemical limitations of the unsubstituted backbone, targeting significantly higher optical purity. |

| Conditions | Direct asymmetric aldol reaction of 4-nitrobenzaldehyde and acetone. |

Achieving high ee directly in the catalytic step reduces or eliminates the need for costly and yield-reducing chiral purification of the final product.

Asymmetric Organocatalysis Requiring High Stereoselectivity and Turnover

This compound is the right choice for challenging asymmetric transformations (e.g., Mannich, Michael, or aldol reactions) where both high enantiomeric excess and efficient catalytic turnover are required. Its enforced conformational rigidity provides the basis for high stereocontrol, while its accelerated isomerization kinetics can lead to higher reaction rates compared to standard proline catalysts.

Synthesis of Conformationally Constrained Peptides and Peptidomimetics

As a chiral building block, it is ideal for incorporation into peptides to induce specific secondary structures, such as β-turns. The biased ring pucker serves as a structural linchpin, pre-organizing the peptide backbone, which is a critical strategy in the design of bioactive peptides and protein ligands with enhanced stability or binding affinity.

Precursor for Fluorinated Pharmaceutical Ingredients (APIs)

This compound serves as a key starting material in multi-step syntheses of complex, high-value molecules. It has been specifically identified as a building block for developing cyanopyrrolidine-based DPP-IV (dipeptidyl peptidase IV) inhibitors, a class of drugs used for managing type 2 diabetes.

References

- Riggle, B. A., et al. (2024). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. The Journal of Physical Chemistry B, 128(18), 4126-4137.

- Erdelyi, M. (2012). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. ChemBioChem, 13(1), 22-30.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2